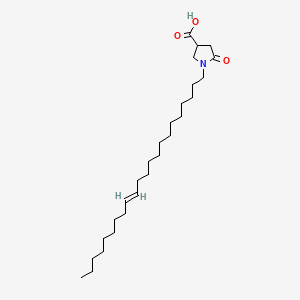

1-(Docos-13-enyl)-5-oxopyrrolidine-3-carboxylic acid

Description

1-(Docos-13-enyl)-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidin-2-one derivative characterized by a 22-carbon unsaturated alkyl chain (docos-13-enyl) attached to the nitrogen atom of the pyrrolidine ring.

Properties

CAS No. |

94108-45-9 |

|---|---|

Molecular Formula |

C27H49NO3 |

Molecular Weight |

435.7 g/mol |

IUPAC Name |

1-[(E)-docos-13-enyl]-5-oxopyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C27H49NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28-24-25(27(30)31)23-26(28)29/h9-10,25H,2-8,11-24H2,1H3,(H,30,31)/b10-9+ |

InChI Key |

CDCVCKDFKJKQJN-MDZDMXLPSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCCCCCN1CC(CC1=O)C(=O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCCN1CC(CC1=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Docos-13-enyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the reaction of docos-13-enyl derivatives with pyrrolidine-3-carboxylic acid under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions: 1-(Docos-13-enyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(Docos-13-enyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may have potential as a bioactive compound with effects on cellular processes.

Medicine: Research may explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Docos-13-enyl)-5-oxopyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors or enzymes, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

Key Features :

- Substituent : Aromatic ring with electron-withdrawing (Cl) and electron-donating (OH) groups.

- Synthesis : Typically involves condensation of substituted aromatic amines with itaconic acid derivatives, followed by functionalization (e.g., hydrazide formation, heterocyclic ring addition) .

- Biological Activity: Antioxidant: Derivatives with free carboxylic acid groups or heterocyclic moieties (e.g., 1,3,4-oxadiazole, 1,2,4-triazole) exhibit potent radical scavenging activity. For example, compound 6 (1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid) demonstrated a reducing power optical density of 1.675, outperforming ascorbic acid . Antimicrobial: Limited evidence suggests activity against Gram-positive bacteria (e.g., Staphylococcus aureus) when paired with specific heterocycles .

1-Phenyl-5-oxopyrrolidine-3-carboxylic Acid (CAS 39629-86-2)

Key Features :

- Substituent : Simple phenyl group.

- Synthesis : Derived from itaconic acid via multi-step transformations, including cyclization and amidation .

- Applications : Primarily serves as a scaffold for pyrimidine-carboxamide libraries in drug discovery .

Alkyl/Alkenyl Substituted Derivatives

1-Allyl-5-oxopyrrolidine-3-carboxylic Acid

Key Features :

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid Derivatives

Key Features :

- Substituent : Methyl group.

Heterocyclic and Complex Substituents

1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic Acid

Key Features :

1-[(1-Ethylpyrrolidin-2-yl)methyl]-5-oxopyrrolidine-3-carboxylic Acid

Key Features :

- Substituent : Branched alkyl-pyrrolidine moiety.

- Applications : Serves as a drug impurity reference standard, highlighting its relevance in pharmaceutical quality control .

Table 1: Antioxidant Activity of Selected Derivatives

Table 2: Antimicrobial Activity

| Compound | Substituent | Activity Against | MIC (μg/mL) | Reference |

|---|---|---|---|---|

| Compound 14 (from ) | Dichlorophenyl-heterocycle | S. aureus (vancomycin-intermediate) | 8–16 |

Biological Activity

1-(Docos-13-enyl)-5-oxopyrrolidine-3-carboxylic acid (CAS Number: 94108-45-9) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.

- Molecular Formula : C27H49NO

- Molecular Weight : 425.70 g/mol

- Structural Characteristics : The compound features a pyrrolidine ring substituted with a long-chain docos-13-enyl group and a carboxylic acid functional group, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various derivatives of 5-oxopyrrolidine compounds, including 1-(docos-13-enyl)-5-oxopyrrolidine-3-carboxylic acid. These derivatives have been tested against a range of pathogens, particularly multidrug-resistant strains.

Key Findings :

- The compound exhibited varying degrees of activity against Gram-positive bacteria, including Staphylococcus aureus and Klebsiella pneumoniae.

- In vitro assays demonstrated that certain derivatives showed significant inhibition of bacterial growth, suggesting potential as therapeutic agents against resistant infections .

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | < 64 | Moderate |

| Klebsiella pneumoniae | < 128 | Low |

| Acinetobacter baumannii | > 128 | No Activity |

| Candida auris | < 64 | Moderate |

| Aspergillus fumigatus | > 128 | No Activity |

Anticancer Activity

The anticancer potential of 1-(docos-13-enyl)-5-oxopyrrolidine-3-carboxylic acid has been evaluated in various cancer cell lines, notably the A549 human lung adenocarcinoma model.

Research Insights :

- The compound was tested at a concentration of 100 µM for 24 hours, showing significant cytotoxic effects on A549 cells. The viability decreased notably compared to untreated controls.

| Compound | Viability (%) | Significance (p-value) |

|---|---|---|

| Control | 100 | - |

| Docos derivative | 63.4 | < 0.05 |

| Cisplatin | 21.2 | < 0.001 |

The results indicate that the presence of the docosyl chain enhances the compound's ability to induce cytotoxicity in cancer cells, marking it as a candidate for further development in cancer therapeutics .

Structure-Activity Relationship

The structure of the compound plays a crucial role in its biological activity. Modifications to the pyrrolidine ring or the length of the aliphatic chain can significantly alter its efficacy against specific pathogens or cancer cell lines.

Case Studies

- Antimicrobial Screening : A series of derivatives were screened against WHO-priority pathogens using broth microdilution techniques. Notably, compounds with hydrazone and azole moieties exhibited enhanced antimicrobial properties compared to their simpler counterparts .

- Cytotoxicity Assessment : In studies assessing cytotoxicity on A549 cells, compounds with additional halogen substitutions demonstrated increased potency, suggesting that structural modifications can lead to improved anticancer activity .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-(Docos-13-enyl)-5-oxopyrrolidine-3-carboxylic acid?

- Methodology : Synthesis of structurally similar 5-oxopyrrolidine-3-carboxylic acid derivatives typically involves condensation reactions between amines and carboxylic acid precursors. For example, 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is synthesized by reacting 2,4-difluoroaniline with itaconic acid under reflux conditions, followed by esterification using catalytic sulfuric acid . Adapting this approach, the docos-13-enyl side chain could be introduced via alkylation or acylation reactions. Characterization of intermediates using NMR and mass spectrometry is critical to ensure regioselectivity and purity .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : The compound should be stored in a sealed container under dry conditions at room temperature, as recommended for structurally related pyrrolidine derivatives . For compounds with unsaturated alkyl chains (e.g., docos-13-enyl), inert atmospheres (e.g., argon) may prevent oxidation. Stability testing via accelerated degradation studies (e.g., exposure to heat, light, or humidity) coupled with HPLC analysis can identify optimal storage conditions .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- 1H/13C NMR : Assign peaks to confirm the pyrrolidone ring, docos-13-enyl chain, and carboxylic acid moiety. For example, δ ~2.5–3.5 ppm typically corresponds to pyrrolidine protons, while olefinic protons in the docos-13-enyl group appear at δ ~5.3 ppm .

- Mass spectrometry (ESI-TOF) : Validate molecular weight (expected ~463.6 g/mol based on C27H45NO3) and detect fragmentation patterns .

- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for the pyrrolidone ring and carboxylic acid) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Methodology :

- Core modifications : Synthesize analogs with varying alkyl chain lengths (e.g., replacing docos-13-enyl with dodecyl ) or stereochemical changes (e.g., enantiomeric forms of the pyrrolidine ring ).

- Functional group substitutions : Introduce fluorinated or hydroxyl groups on the pyrrolidine ring to assess effects on solubility or bioactivity .

- In vitro assays : Test derivatives for target binding (e.g., enzyme inhibition) or physicochemical properties (e.g., logP via XLogP3 predictions ).

Q. How can researchers resolve contradictions in spectral data for this compound?

- Methodology :

- Purity assessment : Use HPLC to rule out impurities causing anomalous peaks. For example, trace solvents or byproducts from alkylation steps may interfere with NMR signals .

- Stereochemical analysis : Compare experimental NMR data with computational predictions (e.g., DFT calculations) or chiral chromatography to confirm enantiomeric purity .

- Cross-validation : Replicate synthesis under controlled conditions (e.g., anhydrous, inert atmosphere) to isolate variables affecting spectral reproducibility .

Q. What strategies are recommended for optimizing the compound’s solubility for in vivo studies?

- Methodology :

- Salt formation : Convert the carboxylic acid to a sodium or potassium salt to enhance aqueous solubility .

- Prodrug design : Esterify the carboxylic acid group (e.g., methyl ester ) to improve membrane permeability, with enzymatic hydrolysis releasing the active form in vivo.

- Co-solvent systems : Use vehicles like PEG-400 or cyclodextrins, guided by solubility parameter calculations (e.g., Hansen solubility parameters) .

Q. How can reaction mechanisms for side-chain modifications be elucidated?

- Methodology :

- Kinetic studies : Monitor reactions (e.g., docos-13-enyl chain oxidation) using time-resolved FTIR or LC-MS to identify intermediates .

- Isotopic labeling : Introduce deuterium at the α-position of the carboxylic acid to track proton transfer steps during derivatization .

- Computational modeling : Use DFT to simulate transition states and validate proposed mechanisms (e.g., radical vs. electrophilic pathways for alkyl chain reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.